![molecular formula C7H3F3N2O B1386567 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine CAS No. 894406-63-4](/img/structure/B1386567.png)

2-(Trifluoromethyl)oxazolo[4,5-b]pyridine

Overview

Description

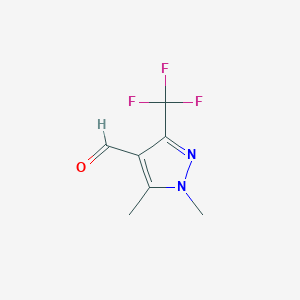

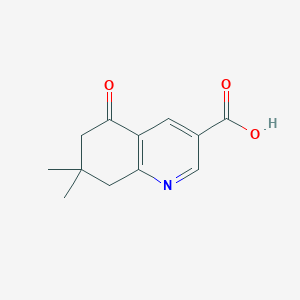

“2-(Trifluoromethyl)oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C7H3F3N2O . It is a derivative of oxazolo[4,5-b]pyridine .

Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . The ChemSpider ID for this compound is 24022342 .Scientific Research Applications

Anti-inflammatory and Analgesic Properties

2-(Substituted phenyl)oxazolo[4,5-b]pyridines , which include structures related to 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine, have demonstrated significant anti-inflammatory and analgesic activities. Some derivatives show a comparable effectiveness to well-known drugs like phenylbutazone or indomethacin, with the added advantage of not causing irritation in the gastrointestinal tract as seen with acidic anti-inflammatory compounds (Clark et al., 1978).

Antimicrobial Activity

The antimicrobial activities of certain 2-(substituted)oxazolo[4,5-b]pyridine derivatives have been extensively studied, exhibiting effectiveness against various bacterial strains, including drug-resistant isolates, as well as fungal strains. Notably, compounds like 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine showcased superior activity against specific strains when compared to traditional antibiotics like ampicillin and gentamicin (Celik et al., 2021).

Dye and Pigment Production

Oxazolo[4,5-b]pyridines have applications in the production of dyes and pigments, particularly for polyamide and acrylic fibers. These compounds serve as base structures for monoazo dyes and can be modified into cationic dyes, offering a range of colors for various materials. Their electronic and NMR spectra properties were also explored, indicating their potential in the textile industry (Barni et al., 1985).

Fluorescence Properties

The fluorescence behavior of new dyes based on the oxazolo[4,5-b]pyridine ring was investigated, revealing that introduction of various substituents can significantly enhance the ground and excited state dipole moments. These compounds exhibit charge transfer character in their fluorescence, which was analyzed in depth, indicating their potential use in fluorescent applications and sensing technologies (Mac et al., 2007).

Anticancer Potential

Structurally modified oxazolo[4,5-b]pyridine-based triazoles were synthesized and demonstrated promising anticancer activities against various human cancer cell lines. The compounds' effectiveness was evaluated through MTT assay methods, and molecular docking studies indicated efficient inhibition of enzymes linked to cancer cell proliferation, invasion, and migration. This highlights the potential of these compounds in the development of novel anticancer therapies (Sireesha et al., 2021).

Safety And Hazards

The safety data sheet for 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . In case of exposure, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water in case of skin contact, rinse thoroughly with plenty of water for at least 15 minutes in case of eye contact, and consult a physician .

properties

IUPAC Name |

2-(trifluoromethyl)-[1,3]oxazolo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)6-12-5-4(13-6)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJILPMZYOJELAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652026 | |

| Record name | 2-(Trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)oxazolo[4,5-b]pyridine | |

CAS RN |

894406-63-4 | |

| Record name | 2-(Trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)

![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)